what is the role of 2-hydroxyglutaryl-CoA in metabolism
what is the role of 2-hydroxyglutaryl-CoA in metabolism
An In-depth Technical Guide on the Role of 2-Hydroxyglutaryl-CoA in Metabolism
Introduction
2-Hydroxyglutaryl-CoA is the coenzyme A (CoA) thioester of 2-hydroxyglutarate (2-HG). While its direct roles are confined to specific anaerobic pathways, its metabolic precursor and de-esterified form, 2-HG, has emerged as a critical signaling molecule and oncometabolite, profoundly influencing epigenetics, cellular metabolism, and tumorigenesis. This guide provides a detailed examination of the metabolic functions of 2-hydroxyglutaryl-CoA, the broader physiological and pathological roles of its corresponding acid, 2-hydroxyglutarate, and the experimental methodologies used in its study.
Core Metabolic Pathways Involving 2-Hydroxyglutaryl-CoA
The primary and most well-characterized role of 2-hydroxyglutaryl-CoA is as an intermediate in the fermentation of L-glutamate by certain anaerobic bacteria.
Glutamate (B1630785) Fermentation via the Hydroxyglutarate Pathway
In anaerobic organisms such as Acidaminococcus fermentans and Clostridium symbiosum, L-glutamate is fermented to acetate (B1210297), butyrate (B1204436), CO2, and H2. This process, known as the hydroxyglutarate pathway, involves the key intermediate (R)-2-hydroxyglutaryl-CoA.[1][2][3]
The pathway proceeds as follows:
-
Deamination and Reduction: L-glutamate is first oxidatively deaminated to 2-oxoglutarate (α-ketoglutarate) by glutamate dehydrogenase.[1][2] 2-oxoglutarate is then reduced to (R)-2-hydroxyglutarate.[1]
-
CoA Activation: (R)-2-hydroxyglutarate is activated to (R)-2-hydroxyglutaryl-CoA by glutaconate CoA-transferase.[1]
-
Dehydration: The central reaction is the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. This chemically challenging step is catalyzed by the enzyme (R)-2-hydroxyglutaryl-CoA dehydratase .[1][4][5]
-
Subsequent Conversion: Glutaconyl-CoA is then decarboxylated to crotonyl-CoA, which enters pathways for butyrate and acetate formation.[2]
The (R)-2-hydroxyglutaryl-CoA dehydratase is a complex, oxygen-sensitive, two-component enzyme system:
-
Component D (HgdAB): The actual dehydratase, a heterodimer containing [4Fe-4S] clusters and FMN.[1][6]
-
Component A (HgdC): An activator protein that transfers an electron to Component D in an ATP-dependent manner, initiating the catalytic cycle.[1][6][7]
The mechanism involves the transient formation of a ketyl radical anion on the substrate, which facilitates the elimination of the hydroxyl group.[1][3][6]
Figure 1: The Hydroxyglutarate Pathway for Glutamate Fermentation.
The Central Role of 2-Hydroxyglutarate (2-HG) in Mammalian Metabolism and Pathology
While 2-hydroxyglutaryl-CoA is primarily studied in bacteria, its de-esterified form, 2-hydroxyglutarate (2-HG), is a key metabolite in human health and disease. 2-HG exists as two enantiomers, L-2-HG and D-2-HG, which arise from different pathways and have distinct pathological consequences.[8][9]
Formation and Catabolism of 2-HG
-
D-2-HG Production: In healthy cells, D-2-HG levels are very low. However, in certain cancers, mutations in the genes for isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) confer a neomorphic (new) enzymatic activity.[8][9] Instead of converting isocitrate to α-ketoglutarate (α-KG), these mutant enzymes catalyze the NADPH-dependent reduction of α-KG to D-2-HG.[8][9][10]
-
L-2-HG Production: L-2-HG can be produced at low levels through the "promiscuous" activity of other metabolic enzymes, such as lactate (B86563) dehydrogenase (LDHA) and malate (B86768) dehydrogenase (MDH), which can also reduce α-KG.[8][9] This production is often elevated under conditions of hypoxia or acidic pH.[8][11]
-
2-HG Degradation: Both enantiomers are catabolized by specific mitochondrial dehydrogenases that convert them back to α-KG. L-2-hydroxyglutarate dehydrogenase (L2HGDH) oxidizes L-2-HG, and D-2-hydroxyglutarate dehydrogenase (D2HGDH) oxidizes D-2-HG.[8][12]
Figure 2: Metabolic origins and catabolism of D- and L-2-hydroxyglutarate.
2-HG as an Oncometabolite
The accumulation of 2-HG, particularly D-2-HG in IDH-mutant cancers, drives tumorigenesis, earning it the name "oncometabolite".[8][9] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of a large family of α-KG-dependent dioxygenases.[13][14]
Key targets of 2-HG inhibition include:
-
TET (Ten-Eleven Translocation) enzymes: These enzymes hydroxylate 5-methylcytosine (B146107) (5mC), initiating the process of DNA demethylation. Inhibition by 2-HG leads to DNA hypermethylation.[13]
-
Jumonji-C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in widespread histone hypermethylation (e.g., H3K9me3, H3K27me3), altering chromatin structure and gene expression.[8][15]
-
Prolyl hydroxylases (PHDs/EGLNs): These enzymes regulate the stability of Hypoxia-Inducible Factor (HIF). Inhibition can lead to dysregulated hypoxic signaling.[8][14]
This widespread epigenetic dysregulation blocks cellular differentiation and promotes oncogenesis.[16][17]
Figure 3: Mechanism of 2-HG as a competitive inhibitor of dioxygenases.
Clinical Significance
The dysregulation of 2-HG metabolism is central to two major classes of human disease: the rare inherited metabolic disorders known as 2-hydroxyglutaric acidurias, and several forms of cancer.
2-Hydroxyglutaric Acidurias (2-HGA)
These are rare neurometabolic disorders characterized by the accumulation of 2-HG in urine, plasma, and cerebrospinal fluid, leading to progressive brain damage.[18][19]
-
L-2-Hydroxyglutaric Aciduria (L-2-HGA): Caused by autosomal recessive loss-of-function mutations in the L2HGDH gene.[18][20][21] It is characterized by psychomotor retardation, cerebellar ataxia, and leukoencephalopathy.[20][22]
-
D-2-Hydroxyglutaric Aciduria (D-2-HGA): This form has two subtypes. Type I is caused by autosomal recessive mutations in the D2HGDH gene.[18][19][23] Type II is caused by autosomal dominant, neomorphic mutations in the IDH2 gene.[18][19][23] Symptoms include developmental delay, seizures, hypotonia, and cardiomyopathy.[18][23]
-
Combined D,L-2-HGA: An even rarer form caused by mutations in the mitochondrial citrate (B86180) carrier gene, SLC25A1.[18][19]
2-HG in Cancer
Somatic mutations in IDH1 and IDH2 are defining features of several cancers, where the resulting accumulation of D-2-HG is a key oncogenic driver.[8][24]
-
Gliomas: IDH mutations are found in ~80% of lower-grade (WHO grade 2/3) gliomas and secondary glioblastomas.[8]
-
Acute Myeloid Leukemia (AML): Found in ~20% of cases.[8]
-
Other Cancers: Also occurs in chondrosarcoma, cholangiocarcinoma, and angioimmunoblastic T-cell lymphoma.[17]
The presence of an IDH mutation and elevated 2-HG is a critical diagnostic and prognostic biomarker, and therapies targeting the mutant IDH enzymes have been developed.[24][25]
Quantitative Data Summary
The following table summarizes key quantitative data related to 2-HG metabolism.
| Parameter | Value | Context | Reference |
| Total 2-HG Concentration | Median: 2.92 x 10⁵ ng/g | IDH1-mutant glioma tissue | [24] |
| Median: 4.00 x 10³ ng/g | IDH1-wild-type glioma tissue | [24] | |
| R-2-HG / S-2-HG Ratio | Median: 567 | IDH1-mutant glioma tissue | [24] |
| Median: 1.11 | IDH1-wild-type glioma tissue | [24] | |
| D-2-HG Concentration | Millimolar (mM) range | Cells with IDH1/2 mutations | [16] |
| 10⁻⁸ M range | Non-cancer cells | [16] | |
| IC50 of D-2-HG | 79 ± 7 µM | Inhibition of JMJD2C (histone demethylase) | [8] |
| 1,500 ± 400 µM | Inhibition of HIF prolyl hydroxylase | [8] |
Experimental Protocols
Protocol 1: Chiral Quantification of 2-HG Enantiomers by HPLC-MS/MS
This method is the gold standard for accurately measuring D-2-HG and L-2-HG levels in biological samples.
1. Sample Preparation:
- Tissue: Homogenize snap-frozen tissue samples in a methanol/water solution.
- Blood: Collect blood in EDTA tubes and separate plasma or serum.
- Extraction: Perform a liquid-liquid or solid-phase extraction to remove proteins and lipids. Add internal standards (e.g., ¹³C-labeled 2-HG) to the samples.
2. Chromatographic Separation:
- System: Use a High-Performance Liquid Chromatography (HPLC) system.
- Column: Employ a chiral column (e.g., CHIROBIOTIC V) capable of separating the D- and L-enantiomers.
- Mobile Phase: Use an isocratic or gradient elution with a mobile phase typically consisting of methanol, acetonitrile, and/or water with additives like ammonium (B1175870) acetate or formic acid to improve ionization.
3. Mass Spectrometric Detection:
- System: Couple the HPLC to a triple quadrupole mass spectrometer (MS/MS).
- Ionization: Use electrospray ionization (ESI) in negative mode.
- Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for D-2-HG, L-2-HG, and the internal standards to ensure specificity and accurate quantification.
4. Data Analysis:
- Generate a standard curve using known concentrations of pure D- and L-2-HG.
- Calculate the concentration of each enantiomer in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Sample [label="Biological Sample\n(Tissue, Plasma, etc.)"];
Extraction [label="Metabolite Extraction\n(with Internal Standards)"];
HPLC [label="Chiral HPLC\nSeparation"];
MS [label="Tandem Mass Spectrometry\n(MS/MS) Detection"];
Analysis [label="Data Analysis &\nQuantification"];
Sample -> Extraction -> HPLC -> MS -> Analysis;
}
Figure 4: Workflow for chiral analysis of 2-hydroxyglutarate.
Protocol 2: Assay for (R)-2-Hydroxyglutaryl-CoA Dehydratase Activity
This protocol describes a method for measuring the enzyme's activity under strict anaerobic conditions.
1. Anaerobic Preparation:
- All buffers, reagents, and labware must be made anaerobic by purging with an inert gas (e.g., N₂ or Ar) inside an anaerobic chamber or glove box.
- The enzyme components (HgdAB and HgdC) are extremely oxygen-sensitive and must be purified and handled under anoxic conditions.
2. Reaction Mixture:
- In an anaerobic cuvette, prepare a reaction mixture containing:
- Buffer (e.g., Tris-HCl or MOPS at a physiological pH).
- Reducing agent (e.g., Ti(III)citrate or dithionite) to maintain a low redox potential.
- MgCl₂.
- ATP.
- Purified enzyme components: the dehydratase (HgdAB) and the activator (HgdC).
3. Initiation and Measurement:
- Initiate the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA.
- Monitor the reaction continuously using a spectrophotometer. The formation of the product, (E)-glutaconyl-CoA, results in an increase in absorbance at a specific wavelength (e.g., 290 nm) due to its conjugated double bond system.
4. Calculation of Activity:
- Calculate the rate of reaction from the linear increase in absorbance over time.
- Use the molar extinction coefficient of (E)-glutaconyl-CoA to convert the rate of absorbance change into enzyme activity (e.g., in units of µmol/min/mg of protein).
Conclusion
2-hydroxyglutaryl-CoA is a key intermediate in anaerobic glutamate metabolism, notable for the complex radical-based mechanism of its dehydratase enzyme. However, the broader significance of this molecule in mammalian systems lies with its de-esterified form, 2-hydroxyglutarate. As a product of promiscuous enzyme activity and, more critically, cancer-associated IDH mutations, 2-HG functions as a potent oncometabolite. By competitively inhibiting α-KG-dependent dioxygenases, it links cellular metabolism directly to epigenetic control, driving tumorigenesis through widespread alterations in DNA and histone methylation. The study of 2-HG and its associated pathways has not only illuminated fundamental mechanisms of metabolic regulation and disease but has also yielded novel diagnostic biomarkers and highly successful targeted therapies for IDH-mutant cancers.
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